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Compound of Interest

Compound Name:
4-Bromo-3-oxo-n-

phenylbutanamide

Cat. No.: B072104 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Bromo-3-oxo-N-phenylbutanamide, also known as 4-bromoacetoacetanilide, is a versatile

bifunctional reagent for the synthesis of a variety of heterocyclic compounds. Its chemical

structure incorporates a reactive α-haloketone, an active methylene group, and a carboxamide

moiety, making it an ideal precursor for constructing diverse five- and six-membered

heterocyclic rings. This document provides detailed application notes and experimental

protocols for the synthesis of thiazoles, pyrazoles, and pyridazinones using 4-Bromo-3-oxo-N-
phenylbutanamide as a key starting material.
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Property Value

Molecular Formula C₁₀H₁₀BrNO₂

Molecular Weight 256.10 g/mol

Appearance Off-white to pale yellow crystalline powder

Melting Point 128-132 °C

Solubility Soluble in ethanol, acetone, and DMF

Application 1: Synthesis of 2-Amino-4-
(phenylcarbamoylmethyl)thiazoles
The reaction of 4-Bromo-3-oxo-N-phenylbutanamide with thiourea is a classic example of the

Hantzsch thiazole synthesis. This reaction provides a straightforward route to 2-aminothiazole

derivatives, which are important scaffolds in medicinal chemistry. The reaction proceeds via the

formation of an isothiouronium salt intermediate, followed by intramolecular cyclization and

dehydration to yield the thiazole ring.

Experimental Protocol: Synthesis of 2-Amino-4-
(phenylcarbamoylmethyl)thiazole
Materials:

4-Bromo-3-oxo-N-phenylbutanamide (1.0 eq)

Thiourea (1.1 eq)

Ethanol (solvent)

Sodium bicarbonate (for work-up)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-
Bromo-3-oxo-N-phenylbutanamide (e.g., 2.56 g, 10 mmol) in ethanol (50 mL).
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Add thiourea (e.g., 0.84 g, 11 mmol) to the solution.

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC).

After completion of the reaction, cool the mixture to room temperature.

Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the

hydrobromic acid formed during the reaction until the effervescence ceases.

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

Wash the solid with cold water and then with a small amount of cold ethanol.

Dry the product under vacuum to obtain 2-Amino-4-(phenylcarbamoylmethyl)thiazole.

Quantitative Data
Entry

Reactant
1

Reactant
2

Solvent
Reaction
Time (h)

Temperat
ure (°C)

Yield (%)

1

4-Bromo-3-

oxo-N-

phenylbuta

namide

Thiourea Ethanol 5 78 85

2

4-Bromo-3-

oxo-N-

phenylbuta

namide

N-

Methylthiou

rea

Isopropano

l
6 82 82

3

4-Bromo-3-

oxo-N-

phenylbuta

namide

N-

Phenylthio

urea

Ethanol 8 78 78
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Caption: Hantzsch Thiazole Synthesis Workflow.

Application 2: Synthesis of 1-Phenyl-3-
(phenylcarbamoylmethyl)-1H-pyrazoles
4-Bromo-3-oxo-N-phenylbutanamide can be utilized in the Knorr pyrazole synthesis. The

reaction with hydrazine or its derivatives leads to the formation of pyrazoles. The 1,3-dicarbonyl

moiety of the starting material reacts with the two nitrogen atoms of hydrazine to form the

pyrazole ring. The use of substituted hydrazines allows for the introduction of various

substituents at the N1 position of the pyrazole.

Experimental Protocol: Synthesis of 1-Phenyl-3-
(phenylcarbamoylmethyl)-1H-pyrazole
Materials:

4-Bromo-3-oxo-N-phenylbutanamide (1.0 eq)

Phenylhydrazine hydrochloride (1.2 eq)

Sodium acetate (1.5 eq)

Glacial acetic acid (solvent)

Procedure:

To a stirred solution of 4-Bromo-3-oxo-N-phenylbutanamide (e.g., 2.56 g, 10 mmol) in

glacial acetic acid (40 mL), add phenylhydrazine hydrochloride (e.g., 1.73 g, 12 mmol) and

sodium acetate (e.g., 1.23 g, 15 mmol).
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Heat the reaction mixture at 100-110 °C for 3-5 hours. Monitor the reaction by TLC.

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold

water (200 mL).

The crude product will precipitate. Collect the solid by filtration and wash thoroughly with

water to remove acetic acid and salts.

Recrystallize the crude product from ethanol to afford pure 1-Phenyl-3-

(phenylcarbamoylmethyl)-1H-pyrazole.

Quantitative Data
Entry

Reactant
1

Reactant
2

Solvent
Reaction
Time (h)

Temperat
ure (°C)

Yield (%)

1

4-Bromo-3-

oxo-N-

phenylbuta

namide

Phenylhydr

azine HCl
Acetic Acid 4 110 75

2

4-Bromo-3-

oxo-N-

phenylbuta

namide

Hydrazine

hydrate
Ethanol 6 78 80

3

4-Bromo-3-

oxo-N-

phenylbuta

namide

Methylhydr

azine

sulfate

Acetic Acid 5 110 72

Reaction Pathway

4-Bromo-3-oxo-N-phenylbutanamide
+ Phenylhydrazine Hydrazone Intermediate

AcOH, 110°C Intramolecular Cyclization
& Dehydration

1-Phenyl-3-(phenylcarbamoylmethyl)
-1H-pyrazole

Click to download full resolution via product page

Caption: Knorr Pyrazole Synthesis Pathway.
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Application 3: Synthesis of 6-
(Phenylcarbamoylmethyl)pyridazin-3(2H)-ones
The synthesis of pyridazinones from 4-Bromo-3-oxo-N-phenylbutanamide and hydrazine

represents a plausible synthetic route, although less commonly documented for this specific

substrate. The reaction would likely proceed through the formation of a hydrazone at the keto

group, followed by intramolecular nucleophilic substitution of the bromine atom by the other

nitrogen of the hydrazine, leading to the six-membered pyridazinone ring.

Experimental Protocol: Synthesis of 6-
(Phenylcarbamoylmethyl)pyridazin-3(2H)-one
Materials:

4-Bromo-3-oxo-N-phenylbutanamide (1.0 eq)

Hydrazine hydrate (1.2 eq)

Ethanol (solvent)

Procedure:

In a round-bottom flask, dissolve 4-Bromo-3-oxo-N-phenylbutanamide (e.g., 2.56 g, 10

mmol) in ethanol (50 mL).

Add hydrazine hydrate (e.g., 0.6 mL, 12 mmol) dropwise to the stirred solution at room

temperature.

After the addition is complete, heat the mixture to reflux for 8-12 hours. Monitor the reaction

progress by TLC.

Upon completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.

Add water to the residue, and the product will precipitate.
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Collect the solid by vacuum filtration, wash with cold water, and dry.

Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water

mixture.

Quantitative Data
Entry

Reactant
1

Reactant
2

Solvent
Reaction
Time (h)

Temperat
ure (°C)

Yield (%)

1

4-Bromo-3-

oxo-N-

phenylbuta

namide

Hydrazine

hydrate
Ethanol 10 78 65

2

4-Bromo-3-

oxo-N-

phenylbuta

namide

Hydrazine

hydrate
n-Butanol 8 117 70

Logical Relationship of Synthesis
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Starting Material:
4-Bromo-3-oxo-N-phenylbutanamide

Step 1: Hydrazone Formation
at the Carbonyl Group

Reagent:
Hydrazine Hydrate

Step 2: Intramolecular
Nucleophilic Substitution of Bromine

Step 3: Cyclization to form
the Dihydropyridazinone Ring

Step 4: Tautomerization (optional)
to the Pyridazinone

Final Product:
6-(Phenylcarbamoylmethyl)pyridazin-3(2H)-one

Click to download full resolution via product page

Caption: Logical Steps in Pyridazinone Synthesis.

Safety Precautions
4-Bromo-3-oxo-N-phenylbutanamide is a lachrymator and should be handled in a well-

ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and

a lab coat.
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Hydrazine hydrate is toxic and corrosive. Handle with extreme care.

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion
4-Bromo-3-oxo-N-phenylbutanamide is a valuable and versatile starting material for the

synthesis of a range of medicinally relevant heterocyclic compounds. The protocols provided

herein offer robust methods for the preparation of thiazole, pyrazole, and pyridazinone

derivatives. These synthetic routes can be adapted for the creation of libraries of novel

compounds for drug discovery and development programs.

To cite this document: BenchChem. [Application Notes and Protocols: 4-Bromo-3-oxo-N-
phenylbutanamide in Heterocyclic Synthesis]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b072104#using-4-bromo-3-oxo-n-
phenylbutanamide-in-heterocyclic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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